N,N-dimethyl-10H-phenothiazine-10-carboxamide
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Overview
Description
N,N-dimethyl-10H-phenothiazine-10-carboxamide is a chemical compound with the molecular formula C15H14N2OS and a molecular weight of 270.35 g/mol . It is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicine and industry.
Preparation Methods
The synthesis of N,N-dimethyl-10H-phenothiazine-10-carboxamide typically involves the reaction of phenothiazine with dimethylamine and a carboxylating agent under controlled conditions. Industrial production methods may involve bulk custom synthesis to meet specific purity and quantity requirements .
Chemical Reactions Analysis
N,N-dimethyl-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-dimethyl-10H-phenothiazine-10-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
N,N-dimethyl-10H-phenothiazine-10-carboxamide can be compared with other phenothiazine derivatives, such as:
10H-Phenothiazine-10-propanamine, N,N-dimethyl-, 5-oxide: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
10-methyl-10H-phenothiazine: Another derivative with a methyl group, which affects its reactivity and applications.
Biological Activity
N,N-dimethyl-10H-phenothiazine-10-carboxamide, a derivative of phenothiazine, has gained attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C14H12N2OS and a molecular weight of approximately 270.35 g/mol. The compound features a tricyclic structure consisting of two benzene rings linked by a thiazine ring, with functional groups that enhance its reactivity and biological activity .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). It is known to influence several neurotransmitter receptors, including:
- Dopamine Receptors : Modulating dopaminergic signaling, which is crucial in psychiatric disorders such as schizophrenia.
- Cholinergic Receptors : Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in Alzheimer's disease .
The compound's mechanism may also involve antioxidant properties, where it inhibits lipid peroxidation and protects against oxidative stress, a factor in neurodegeneration .
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. For instance, a related compound demonstrated the ability to inhibit oxidative damage in hippocampal slice cultures, showing up to 100-fold higher potency than standard antioxidants like Trolox .
2. Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Preliminary findings suggest effectiveness against various bacterial strains, indicating potential applications in treating infections .
3. Anticancer Activity
Studies have explored the anticancer potential of phenothiazine derivatives. This compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction pathways .
Case Studies and Research Findings
Case Study 1: Neuroprotective Effects
A study assessed the neuroprotective effects of N,N-dimethyl-10H-phenothiazine derivatives on models of neurodegenerative diseases. The results indicated that these compounds could significantly reduce neuronal death caused by oxidative stress, highlighting their therapeutic potential in conditions like Alzheimer's disease .
Case Study 2: Cholinesterase Inhibition
In vitro studies demonstrated that this compound effectively inhibited both AChE and BChE enzymes. This dual inhibition suggests its utility as a multi-target therapeutic agent for Alzheimer's disease .
Data Summary Table
Properties
IUPAC Name |
N,N-dimethylphenothiazine-10-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-16(2)15(18)17-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)17/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEMOBBCUXTLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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